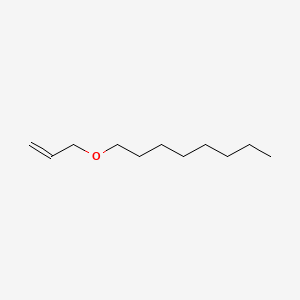

Allyl n-octyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELYMBBIHQDONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334405 | |

| Record name | Allyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3295-97-4 | |

| Record name | Allyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl n-Octyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl n-Octyl Ether from n-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl n-octyl ether from n-octanol, a reaction of significant interest in organic synthesis for the introduction of an allyl group and the formation of an ether linkage. This guide details the prevalent synthetic methodologies, including the classic Williamson ether synthesis and a more contemporary phase-transfer catalysis approach. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules. Its synthesis from n-octanol involves the formation of an ether bond, a fundamental transformation in organic chemistry. The primary methods for this conversion are the Williamson ether synthesis and its variations, which offer reliability and versatility. This guide will explore these methods in detail, providing the necessary information for their successful implementation.

Synthetic Methodologies

The synthesis of this compound from n-octanol is most commonly achieved through nucleophilic substitution, where an octoxide ion attacks an allylic electrophile. The following sections describe two robust methods for this transformation.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and proceeds via an SN2 mechanism.[1][2][3] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3] In the synthesis of this compound, n-octanol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the n-octoxide anion. This is followed by the addition of an allyl halide, typically allyl bromide, which is attacked by the n-octoxide to yield the desired ether and a salt byproduct.[1][2]

Phase-Transfer Catalysis (PTC)

A significant advancement in the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). This "green chemistry" approach facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the alcohol and allyl halide). The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or alkoxide ion from the aqueous phase to the organic phase, where it can react with the allyl halide. This method often leads to higher yields, milder reaction conditions, and avoids the need for anhydrous solvents or hazardous reagents like sodium hydride.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| n-Octanol | C₈H₁₈O | 130.23 | 195 | 0.824 |

| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | 1.398 |

| This compound | C₁₁H₂₂O | 170.29 | ~210-215 (est.) | ~0.81 (est.) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ 5.95-5.85 (m, 1H, -CH=CH₂), δ 5.30-5.10 (m, 2H, -CH=CH₂), δ 3.95 (d, 2H, -O-CH₂-CH=), δ 3.40 (t, 2H, -O-CH₂-(CH₂)₆-), δ 1.60-1.50 (m, 2H), δ 1.40-1.20 (m, 10H), δ 0.88 (t, 3H, -CH₃)[4] |

| ¹³C NMR | δ 135.0 (-CH=CH₂), δ 117.0 (-CH=CH₂), δ 72.0 (-O-CH₂-CH=), δ 70.5 (-O-CH₂-(CH₂)₆-), δ 31.8, 29.5, 29.3, 26.2, 22.7, 14.1 (n-octyl chain)[4] |

| IR (neat) | ~3080 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O-C stretch)[4][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol describes a standard Williamson ether synthesis using a strong base in an anhydrous solvent.

Materials:

-

n-Octanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add n-octanol (1.0 equivalent) dropwise to the NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium n-octoxide.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Phase-Transfer Catalysis (Solvent-Free)

This protocol outlines a greener, solvent-free approach using a phase-transfer catalyst.

Materials:

-

n-Octanol

-

Allyl bromide

-

Potassium hydroxide (KOH) pellets, crushed

-

Tetrabutylammonium bromide (TBAB)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a round-bottom flask, combine n-octanol (1.0 equivalent), allyl bromide (1.5 equivalents), crushed potassium hydroxide (2.0 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

-

Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, add water to the reaction mixture to dissolve the potassium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine to remove any remaining salts and base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and any excess allyl bromide.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: Williamson Ether Synthesis Pathway for this compound.

Caption: Experimental Workflow for Phase-Transfer Catalysis Synthesis.

Conclusion

The synthesis of this compound from n-octanol is a straightforward yet important transformation in organic synthesis. Both the traditional Williamson ether synthesis and the more modern phase-transfer catalysis method provide effective routes to this compound. The choice of method will depend on the specific laboratory conditions, scale, and environmental considerations. This guide has provided detailed protocols, essential data, and clear visualizations to aid researchers in the successful synthesis and characterization of this compound.

References

allyl n-octyl ether chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of allyl n-octyl ether. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid with the chemical formula C₁₁H₂₂O[1]. It belongs to the alkyl allyl ether family and is distinguished by a straight eight-carbon n-octyl chain attached to the ether oxygen[2]. This structure influences its physical and chemical properties, such as its higher boiling point compared to shorter-chain allyl ethers[2].

Identification and General Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Allyl octyl ether, 1-prop-2-enoxyoctane | [3] |

| CAS Number | 3295-97-4 | [1] |

| Molecular Formula | C₁₁H₂₂O | [1][3] |

| Molecular Weight | 170.29 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 206 °C (lit.) | N/A |

| Density | 0.81 g/mL | N/A |

| Refractive Index | 1.4260-1.4300 | N/A |

| Flash Point | 77.1 ± 12.0 °C | N/A |

| Solubility | Insoluble in water, soluble in organic solvents. | [4] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | N/A |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide[2][5][6]. In the case of this compound, this can be achieved by reacting sodium n-octoxide with an allyl halide (e.g., allyl bromide).

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from n-octanol and allyl bromide.

Materials:

-

n-Octanol

-

Sodium hydride (NaH) or other strong base

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-octanol in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The reaction will generate hydrogen gas, so ensure proper ventilation.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium n-octoxide.

-

Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the allyl and n-octyl groups. The protons on the carbon adjacent to the ether oxygen will be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic C-O-C stretching vibration in the range of 1050-1150 cm⁻¹.

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can be used to determine the purity of the compound and to identify the mass fragments, confirming its molecular weight and structure[3].

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation[3].

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualizations

Synthesis of this compound via Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of this compound.

General Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 3295-97-4 | Benchchem [benchchem.com]

- 3. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl ether CAS#: 557-40-4 [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of Allyl n-Octyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl n-octyl ether (C₁₁H₂₂O), a versatile chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the allyl and the n-octyl moieties. The protons of the allyl group are typically observed in the downfield region of the spectrum due to the influence of the double bond and the ether oxygen. Specifically, the methine proton of the vinyl group appears as a multiplet, while the terminal vinyl protons show distinct signals. The protons of the n-octyl chain appear in the upfield region.

| Protons | Chemical Shift (δ) ppm |

| CH₂=CH– | 5.2–5.9 |

| –O–CH₂– (allyl) | 4.8–5.0 |

| n-octyl chain | 0.8–1.5 |

Table 1: ¹H NMR Chemical Shift Ranges for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with the carbon atoms of the ether linkage and the allyl group showing characteristic downfield shifts.

| Carbon | Chemical Shift (δ) ppm |

| –O–CH₂– | 60–70 |

Table 2: ¹³C NMR Chemical Shift Range for the Methylene Carbon of the Ether Linkage in this compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by the presence of a strong C-O-C stretching vibration, indicative of the ether linkage, and a C=C stretching vibration from the allyl group.

| Functional Group | Wavenumber (cm⁻¹) |

| Asymmetric C–O–C stretch | 1049–1089 |

| Allyl C=C stretch | 1640 |

Table 3: Characteristic IR Absorption Bands for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the gas chromatography-mass spectrometry (GC-MS) analysis confirms the expected molecular weight.

| Parameter | Value (m/z) |

| Molecular Ion Peak [M]⁺ | 170.29 |

Table 4: Molecular Ion Peak of this compound in GC-MS.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the analysis is typically performed using a neat sample in a capillary cell.[2]

Mass Spectrometry

GC-MS analysis is performed by injecting a dilute solution of this compound into a gas chromatograph coupled to a mass spectrometer. The compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information on the mass-to-charge ratio of the parent molecule and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

allyl n-octyl ether CAS number and molecular formula.

An In-depth Technical Guide to Allyl n-Octyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a member of the alkyl allyl ether family. It includes key chemical identifiers, physicochemical properties, detailed synthetic protocols, and reaction diagrams intended for a technical audience in research and development.

Compound Identification and Properties

This compound is an organic compound characterized by an allyl group and an n-octyl group linked by an ether bond. The "n-octyl" designation specifies a straight eight-carbon alkyl chain.[1]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 3295-97-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₂₂O | [1][2][3][7] |

| Molecular Weight | 170.29 g/mol | [1][2][4][8] |

| IUPAC Name | 1-(prop-2-en-1-yloxy)octane | [2][8] |

| InChI Key | IELYMBBIHQDONA-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCCCCCCOCC=C | [2][5][7] |

| Synonyms | Allyl octyl ether | [3][6][8] |

Physicochemical Properties

This table summarizes key computed and experimental physicochemical properties. The compound is described as a colorless to almost colorless clear liquid.[1][3]

| Property | Value | Source / Note |

| Purity | >95.0% (GC) | [3] |

| Monoisotopic Mass | 170.167065321 Da | [2][8] |

| XLogP3 | 4.1 | [2][8] |

| Boiling Point | Higher than shorter-chain analogs | [1] |

| Reactivity | Influenced by steric hindrance of the n-octyl chain | [1] |

Spectroscopic Data

The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on typical chemical shifts for similar structures.[1] Actual experimental values may vary slightly.

Table 1.3.1: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (octyl) | ~0.88 | Triplet | 3H |

| -(CH₂)₅- (octyl) | ~1.27 | Multiplet | 10H |

| -CH₂-CH₂-O- (octyl) | ~1.58 | Quintet | 2H |

| -O-CH₂- (octyl) | ~3.41 | Triplet | 2H |

| -O-CH₂- (allyl) | ~3.96 | Doublet of Triplets | 2H |

| =CH₂ (allyl) | ~5.18 - 5.29 | Multiplet | 2H |

| -CH= (allyl) | ~5.88 - 5.98 | Multiplet | 1H |

Table 1.3.2: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ (octyl) | ~14.1 |

| -(CH₂)₅- (octyl) | ~22.7, 26.2, 29.3, 29.5, 31.8 |

| -CH₂-CH₂-O- (octyl) | ~29.7 |

| -O-CH₂- (octyl) | ~70.9 |

| -O-CH₂- (allyl) | ~71.8 |

| =CH₂ (allyl) | ~117.0 |

| -CH= (allyl) | ~135.0 |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, from the classic Williamson ether synthesis to modern catalytic approaches.

Williamson Ether Synthesis (Solvent-Free)

This method is a robust and frequently employed procedure for generating ethers. A protocol adapted from a similar synthesis provides a convenient and efficient solvent-free approach.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1-octanol (1.0 eq), allyl bromide (3.0 eq), and tetrabutylammonium iodide (TBAI, 5 mol%).

-

Base Addition: Carefully add crushed potassium hydroxide (KOH) pellets (2.0 eq) to the mixture at room temperature.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Work-up and Purification: Upon completion, add water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Modern Catalytic Methods

More advanced and efficient syntheses have been developed, offering improvements in yield, conditions, and sustainability.

-

Iridium-Catalyzed Allylation: This method involves the reaction of n-octyl alcohol with an allyl source like allyl acetate, catalyzed by an iridium complex. It can achieve quantitative yields under mild conditions.[1] The mechanism typically involves the formation of a π-allyl iridium intermediate, which is then subjected to nucleophilic attack by the alcohol.[1]

-

Dehydrative Allylation: A green chemistry approach utilizes a reusable titania-supported molybdenum oxide (MoO₃/TiO₂) catalyst.[1] This process involves the direct reaction of 1-octanol with allyl alcohol under solvent-free conditions at elevated temperatures, producing water as the only byproduct and achieving high yields (often >80%).[1] The catalyst's robustness allows for easy recovery and reuse.[1]

Logical Workflow for Synthesis & Analysis

The general workflow from synthesis to characterization is a critical process for ensuring product identity and purity.

Reactivity and Applications

The dual functionality of the allyl group and the ether linkage defines the reactivity and utility of this compound.

-

Protecting Group: In organic synthesis, the allyl group is a valuable protecting group for alcohols due to its stability in a wide range of acidic and basic conditions. It can be selectively removed (deallylation) using transition metal catalysts, such as those based on palladium or nickel.

-

Alkene Reactivity: The terminal double bond of the allyl group can participate in all typical alkene reactions, including polymerization, addition reactions (e.g., halogenation, epoxidation), and hydroboration.

-

Monomer and Building Block: Like other functionalized ethers, it can serve as a monomer or a building block in polymer chemistry and as an intermediate for the synthesis of more complex molecules.

References

- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]

- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound [webbook.nist.gov]

- 7. PubChemLite - this compound (C11H22O) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of Allyl n-Octyl Ether

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a robust and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and key data associated with the synthesis of allyl n-octyl ether, a molecule with applications in materials science and as a synthetic intermediate.

Core Mechanism: An SN2 Pathway

The synthesis of this compound via the Williamson method is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The overall transformation involves the reaction of sodium n-octoxide with allyl bromide. The mechanism proceeds in two primary stages:

Step 1: Deprotonation of n-Octanol

The first step involves the deprotonation of the starting alcohol, n-octanol, to form a potent nucleophile, the n-octoxide anion. This is typically achieved by using a strong base, such as sodium hydride (NaH).[3][4][6] The hydride ion (H⁻) abstracts the acidic proton from the hydroxyl group of n-octanol, generating the sodium n-octoxide salt and hydrogen gas (H₂) as a byproduct.[6]

Step 2: Nucleophilic Attack and Ether Formation

The newly formed n-octoxide ion acts as the nucleophile, initiating a backside attack on the electrophilic carbon of the allyl halide (e.g., allyl bromide).[1][7] This attack occurs in a concerted fashion, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond happen simultaneously.[1][2][7] The reaction proceeds through a five-coordinate trigonal bipyramidal transition state.[5][8] For the SN2 mechanism to be efficient, the alkylating agent should be unhindered, making primary halides like allyl bromide ideal substrates.[1][5][9]

The use of a primary allyl halide minimizes competing side reactions, most notably the E2 (elimination) pathway, which becomes significant with secondary and tertiary alkyl halides.[1][4][5]

Visualizing the Mechanism and Workflow

The logical progression of the Williamson ether synthesis can be broken down into a clear workflow, from reactant preparation to final product analysis.

Caption: Experimental workflow for this compound synthesis.

The detailed mechanistic steps, including the crucial SN2 transition state, are illustrated below.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

While various bases and solvents can be employed, a representative laboratory-scale procedure for the synthesis of allyl ethers from alcohols has been reported.[10] The following protocol is adapted for the synthesis of this compound.

Materials:

-

n-Octanol

-

Allyl bromide (freshly distilled)

-

Potassium hydroxide (KOH) pellets or Sodium Hydride (NaH)

-

Tetrabutylammonium iodide (TBAI, as a phase-transfer catalyst, optional but recommended)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[4]

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add n-octanol and the anhydrous solvent.

-

Base Addition: Cool the mixture in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the complete formation of the sodium n-octoxide.

-

Alkylation: Add allyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours), monitoring the progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: Upon completion, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or distillation to yield the pure this compound.[10]

Data Presentation

The physical and spectral properties of this compound are crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | [11][12][13] |

| Molecular Weight | 170.29 g/mol | [11][12][13] |

| CAS Number | 3295-97-4 | [11][12][13] |

| Appearance | Colorless to nearly colorless liquid | [11] |

| IUPAC Name | 1-(prop-2-en-1-yloxy)octane | [12] |

| ¹H NMR (Predicted) | ||

| ~0.88 ppm (t, 3H) | CH₃ (octyl) | [11] |

| ~1.27 ppm (m, 10H) | -(CH₂)₅- (octyl) | [11] |

| ~1.58 ppm (quintet, 2H) | -CH₂-CH₂-O- (octyl) | [11] |

| ¹³C NMR | Data available from spectral databases | [12] |

| IR Spectroscopy | Data available from spectral databases | [12] |

This guide provides a comprehensive overview of the synthesis of this compound, emphasizing the underlying SN2 mechanism and practical experimental considerations. The provided data and visualizations serve as a valuable resource for researchers in the field of organic synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. SN2 reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. This compound | 3295-97-4 | Benchchem [benchchem.com]

- 12. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity and Stability of Allyl n-Octyl Ether

Introduction

This compound (C₁₁H₂₂O) is an organic compound belonging to the alkyl allyl ether family.[1] It is characterized by an allyl group (CH₂=CH-CH₂-) and an n-octyl group (a straight eight-carbon chain) linked by an ether oxygen.[1][2] At room temperature, it is a colorless to nearly colorless liquid.[3] The presence of the reactive allylic double bond makes it a versatile intermediate in organic synthesis, while the n-octyl chain imparts specific physical properties such as a higher boiling point compared to shorter-chain analogs.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, supported by experimental protocols and data.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | [2][3][4] |

| Molecular Weight | 170.29 g/mol | [2][4] |

| Appearance | Colorless to Almost Colorless Liquid | [3] |

| Boiling Point | 206 °C (lit.) | [5] |

| Flash Point | 77.1 ± 12.0 °C | [5] |

| Density | 0.81 g/cm³ | [5] |

| Purity (Typical) | >95.0% (GC) | [3] |

| CAS Number | 3295-97-4 | [4] |

| XLogP3 | 4.1 | [2][5] |

| Topological Polar Surface Area | 9.2 Ų | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, ranging from classic nucleophilic substitution to modern catalytic approaches.

Williamson Ether Synthesis

The most common and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of n-octanol by a strong base, such as potassium hydroxide (KOH), to form an alkoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).[6] This method is often performed under solvent-free conditions and can produce high yields.[6]

Caption: Williamson Ether Synthesis Workflow for this compound.

Modern Catalytic Methods

Modern synthetic chemistry has developed catalytic methods that offer milder reaction conditions and improved selectivity.[1]

-

Molybdenum Catalysis : Molybdenum oxide on a titania support (MoO₃/TiO₂) can catalyze the direct dehydrative allylation of alcohols with allyl alcohol, avoiding halide leaving groups and producing water as the only byproduct.[1][7]

-

Transition Metal Catalysis : Iridium and palladium complexes are effective catalysts for the allylation of alcohols.[1] The mechanism often involves the formation of a key η³-allyl metal intermediate, which is then attacked by the alcohol nucleophile.[1]

Reactivity and Stability Profile

The chemical behavior of this compound is primarily dictated by the allyl group's functionality and the stability of the ether linkage.

Reactivity

The allyl group provides several pathways for chemical transformations.

-

Claisen Rearrangement : As a classic substrate, this compound can undergo a[6][6]-sigmatropic rearrangement upon heating, a powerful method for forming carbon-carbon bonds.[1][8] Studies on analogous allyl alkynyl ethers have shown this rearrangement can occur at very low temperatures (e.g., -78 °C).[8]

-

Oxidation : The allylic double bond can be oxidized to form epoxides or diols, providing a route to further functionalized molecules.[1]

-

Isomerization : The double bond can be isomerized to form the more labile n-octyl propenyl ether. This is often the first step in a deprotection strategy, as the resulting enol ether is easily hydrolyzed under mild acidic conditions.[9]

-

Deprotection (Cleavage) : The allyl group is a common protecting group for alcohols due to its relative stability in both acidic and basic conditions.[9] It can be removed under specific conditions, such as through palladium-catalyzed reactions in the presence of a nucleophilic scavenger.[9]

Caption: Key Reactivity Pathways of this compound.

Stability

While relatively stable, this compound is susceptible to degradation under certain conditions.

-

Peroxide Formation : Like many ethers, it is prone to autoxidation and the formation of explosive peroxides upon prolonged exposure to air and light.[1] This process is a radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.

-

Thermal Decomposition : At elevated temperatures (e.g., 545–627 K), allyl ethers can undergo thermal decomposition.[10] This often proceeds through a retro-ene type of mechanism, which is a concerted, unimolecular process occurring via a six-membered cyclic transition state.[1][10]

Caption: Simplified Pathway of Peroxide Formation and Mitigation.

Experimental Protocols

Protocol: Williamson Synthesis of this compound

This protocol is adapted from general procedures for synthesizing allyl ethers under solvent-free conditions.[6]

-

Materials :

-

n-decanol (as a representative long-chain alcohol, substitute with n-octanol)

-

Allyl bromide (freshly distilled)

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium iodide (TBAI, optional phase-transfer catalyst)

-

Silica gel (100-200 mesh)

-

Hexane, Ethyl acetate

-

-

Procedure :

-

In a round-bottom flask, combine n-octanol (1.0 eq), allyl bromide (3.0-4.0 eq), and solid KOH (approx. 2.0 eq).

-

Add a catalytic amount of TBAI (e.g., 5 mol%) if desired to accelerate the reaction.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC). The reaction can take several hours (e.g., 16-18 h).[6]

-

Upon completion, carefully remove the remaining KOH pellet.

-

Distill the crude mixture under reduced pressure to remove excess, volatile allyl bromide.

-

Load the remaining crude product onto a short pad of silica gel.

-

Elute the column with a non-polar solvent system (e.g., Hexane:Ethyl acetate 95:5) to isolate the pure this compound.[6]

-

Confirm product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Protocol: Assessment of Oxidative Stability (Peroxide Test)

This is a general qualitative test for detecting hydroperoxides.

-

Materials :

-

This compound sample (1-2 mL)

-

Potassium iodide (KI) solution (10% aqueous) or acidic KI solution (e.g., in glacial acetic acid)

-

Starch solution (optional indicator)

-

-

Procedure :

-

Place 1 mL of the this compound sample into a test tube.

-

Add 1 mL of the acidic potassium iodide solution.

-

Stopper the test tube and shake vigorously for one minute.

-

Observe the color of the mixture. The formation of a yellow to brown color indicates the presence of peroxides, as the iodide (I⁻) has been oxidized to iodine (I₂).

-

For enhanced sensitivity, a few drops of starch solution can be added. A deep blue-black color confirms the presence of iodine.

-

Mitigation : To prevent peroxide formation, it is recommended to store this compound under an inert gas (N₂ or Ar) and add a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1 wt%).[1]

-

References

- 1. This compound | 3295-97-4 | Benchchem [benchchem.com]

- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. 3295-97-4(this compound) | Kuujia.com [kuujia.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]

- 8. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Solubility of Allyl n-Octyl Ether in Common Organic Solvents: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of allyl n-octyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document combines a qualitative assessment based on chemical principles with analogous data for structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte in a liquid solvent is provided, alongside a visual workflow to guide researchers in obtaining precise quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of lipophilic ethers.

Introduction to this compound

This compound (C₁₁H₂₂O) is an organic compound belonging to the ether family, characterized by an oxygen atom connecting an allyl group and an n-octyl group.[1][2] Its chemical structure, featuring a long, nonpolar eight-carbon chain and a more reactive allyl group, dictates its physical and chemical properties, most notably its solubility.[3] The n-octyl group renders the molecule significantly hydrophobic, suggesting poor solubility in water but favorable solubility in non-polar organic solvents.[4] This guide will explore these solubility characteristics in detail.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a weakly polar ether linkage, but its overall polarity is dominated by the large, nonpolar n-octyl alkyl chain.

Based on this structure, the expected solubility in common organic solvents is as follows:

-

High Solubility: In nonpolar and weakly polar aprotic solvents, the hydrophobic interactions between the n-octyl chain and the solvent molecules will be maximized. Therefore, this compound is expected to be highly soluble or miscible in solvents such as:

-

Toluene

-

Hexane and other aliphatic hydrocarbons

-

Diethyl ether

-

Chloroform and Dichloromethane

-

-

Good to Moderate Solubility: In polar aprotic solvents, the presence of the ether oxygen allows for some dipole-dipole interactions, though the nonpolar character of the molecule remains dominant. Good to moderate solubility is expected in:

-

Acetone

-

Ethyl acetate

-

-

Low to Poor Solubility: Polar protic solvents, such as alcohols, can form strong hydrogen bonds with each other. The energy required to disrupt these interactions to solvate the largely nonpolar this compound molecule is significant. Consequently, lower solubility is anticipated in:

-

Ethanol

-

Methanol

-

The solubility in alcohols is expected to decrease as the polarity of the alcohol increases (e.g., more soluble in butanol than in ethanol). Ethers with up to three carbon atoms are generally soluble in water, but this solubility rapidly decreases as the length of the alkyl chain increases.[6] Given the eight-carbon chain, this compound is expected to be virtually insoluble in water.

Quantitative Solubility Data (Analogous Compound)

| Solvent | Polarity Index | Solubility of Di-n-butyl Ether ( g/100g solvent at 20°C) |

| Hexane | 0.1 | Miscible |

| Toluene | 2.4 | Miscible |

| Diethyl Ether | 2.8 | Miscible |

| Chloroform | 4.1 | Miscible |

| Dichloromethane | 3.1 | Miscible |

| Acetone | 5.1 | Miscible |

| Ethanol | 4.3 | Miscible |

| Methanol | 5.1 | 14 |

Note: Data is compiled from various chemical data sources. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following outlines a general method for determining the solubility of a liquid in a solvent using the isothermal equilibrium method, followed by quantification via gas chromatography (GC). Gas chromatography is a suitable technique for determining the concentration of dissolved components in a liquid sample.[7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Vials for sample preparation and analysis

-

Syringes for sample injection

Procedure

-

Preparation of Saturated Solutions: a. In a series of sealed vials, add a known volume or weight of the chosen organic solvent. b. Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the ether is necessary to ensure saturation. c. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

Sample Preparation for Analysis: a. After equilibration, cease agitation and allow the phases to separate. b. Carefully extract a known volume of the solvent phase (the saturated solution) using a syringe. It is crucial to avoid drawing any of the undissolved ether phase. c. Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the GC detector.

-

Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. These standards should bracket the expected concentration of the diluted saturated samples.

-

Gas Chromatography (GC) Analysis: a. Establish a suitable GC method with optimal parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound and the solvent. b. Inject the calibration standards into the GC to generate a calibration curve by plotting peak area against concentration. c. Inject the diluted samples of the saturated solutions into the GC. d. Record the peak areas for this compound in the samples.

-

Data Analysis: a. Using the calibration curve, determine the concentration of this compound in the diluted samples. b. Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature. c. Express the solubility in appropriate units, such as g/100g of solvent, mol/L, or mole fraction.

Visualized Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H22O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3295-97-4 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scielo.br [scielo.br]

Potential Research Applications of Allyl n-Octyl Ether in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl n-octyl ether, a member of the alkyl allyl ether family, presents a unique combination of a polymerizable allyl group and a hydrophobic n-octyl chain. While direct research on the polymerization of this compound is limited, this guide extrapolates from the extensive literature on general allyl ether polymerization to outline its potential research applications in polymer chemistry. This document details predicted polymerization behaviors, potential copolymerization strategies, and post-polymerization modification opportunities. Experimental protocols, based on established methods for similar monomers, are provided to guide future research. The inherent challenges of allyl monomer polymerization, primarily degradative chain transfer, are also discussed, alongside strategies to mitigate these effects. This guide serves as a foundational resource for researchers interested in exploring the synthesis and application of novel polymers derived from this compound.

Introduction: The Promise and Challenges of Allyl Ether Polymerization

Allyl ethers are a class of monomers that contain a reactive double bond, making them suitable for polymerization. However, they are notoriously difficult to homopolymerize to high molecular weights via conventional free-radical polymerization. This difficulty arises from a process known as degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer molecule. This transfer reaction terminates the growing polymer chain and forms a stable, less reactive allyl radical, which is slow to reinitiate polymerization. Consequently, the homopolymerization of allyl monomers often results in oligomers or low molecular weight polymers.

Despite these challenges, allyl ethers, including the prospective this compound, hold significant potential in polymer chemistry, primarily through copolymerization and post-polymerization modification. The presence of the n-octyl group in this compound is expected to impart hydrophobicity and flexibility to the resulting polymers, opening up applications in areas such as coatings, adhesives, and biomaterials.

Potential Polymerization Strategies for this compound

Based on the behavior of other allyl ethers, several polymerization strategies can be envisioned for this compound.

Free-Radical Copolymerization

The most promising approach for incorporating this compound into polymer chains is through free-radical copolymerization with more reactive vinyl monomers. In this approach, the vinyl monomer dominates the propagation, and the allyl ether is incorporated periodically. The choice of comonomer will significantly influence the properties of the resulting copolymer.

Table 1: Potential Comonomers for Free-Radical Copolymerization with this compound and Expected Copolymer Properties

| Comonomer Class | Specific Examples | Expected Copolymer Properties | Potential Applications |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Increased flexibility, lower glass transition temperature (Tg), good adhesive properties. | Pressure-sensitive adhesives, coatings, sealants. |

| Methacrylates | Methyl methacrylate, Butyl methacrylate | Increased Tg, improved mechanical strength and rigidity compared to acrylate copolymers. | Rigid plastics, coatings, dental resins. |

| Styrenics | Styrene, α-Methylstyrene | Increased Tg, good optical clarity, improved thermal stability. | Packaging materials, electronic components, composites. |

| Vinyl Esters | Vinyl acetate | Introduction of hydrolyzable groups, potential for further modification. | Adhesives, coatings, textile sizing. |

Caption: Workflow for free-radical copolymerization.

Cationic Polymerization

While less common for simple allyl ethers, cationic polymerization can be a viable method, particularly for producing low to moderate molecular weight polymers. This method relies on the generation of a carbocation that initiates the polymerization cascade.

This compound as a Chain Transfer Agent

The propensity of allyl ethers to undergo chain transfer can be harnessed productively. This compound can be used as a chain transfer agent (CTA) in the polymerization of vinyl monomers to control the molecular weight of the resulting polymers.[1] The n-octyl group would be incorporated as an end-group on the polymer chain.

Table 2: Predicted Effect of this compound as a Chain Transfer Agent

| Vinyl Monomer | Expected Effect on Polymerization | Resulting Polymer Architecture |

| Styrene | Reduction in molecular weight, potential for slight retardation of polymerization rate. | Polystyrene with an n-octyloxypropyl end-group. |

| Methyl Methacrylate | Significant reduction in molecular weight. | Poly(methyl methacrylate) with an n-octyloxypropyl end-group. |

Post-Polymerization Modification of Poly(this compound) Copolymers

The pendant allyl groups in copolymers of this compound provide reactive handles for a variety of post-polymerization modification reactions. This allows for the synthesis of functional polymers with tailored properties.

Caption: Key post-polymerization modification reactions.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that can be used to functionalize the pendant allyl groups.[2] This reaction proceeds via a radical mechanism and can be initiated by UV light or a thermal radical initiator. A wide variety of thiols can be used to introduce different functional groups.

Table 3: Examples of Functional Groups Introduced via Thiol-Ene Reaction

| Thiol Reagent | Introduced Functional Group | Potential Application of Modified Polymer |

| 1-Dodecanethiol | Alkyl chain | Enhanced hydrophobicity, lubricant additives. |

| Mercaptoacetic acid | Carboxylic acid | pH-responsive materials, drug conjugation. |

| 2-Mercaptoethanol | Hydroxyl group | Increased hydrophilicity, sites for further esterification. |

| Cysteamine | Amine group | Bio-conjugation, metal chelation. |

Epoxidation

The double bond of the allyl group can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The resulting epoxy-functionalized polymer can be crosslinked or further reacted with nucleophiles like amines or alcohols.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the allyl group into a primary alcohol.[4][5] This reaction proceeds with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon. The resulting hydroxyl groups can be used for further reactions, such as esterification or urethane formation.

Experimental Protocols (Predictive)

The following protocols are predictive and based on general procedures for the polymerization of allyl ethers. Optimization will be necessary for this compound.

Protocol for Free-Radical Copolymerization of this compound with Styrene

Materials:

-

Styrene (inhibitor removed)

-

This compound (distilled)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol) and this compound (e.g., 1.7 g, 10 mmol).

-

Add AIBN (e.g., 0.1 g, 0.6 mmol) and anhydrous toluene (e.g., 20 mL).

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

-

Cool the reaction to room temperature and dilute with a small amount of toluene.

-

Precipitate the polymer by slowly adding the solution to a large excess of stirred methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

-

Characterize the copolymer using techniques such as ¹H NMR, GPC, and DSC.

Protocol for Thiol-Ene Modification of a Poly(styrene-co-allyl n-octyl ether)

Materials:

-

Poly(styrene-co-allyl n-octyl ether)

-

1-Dodecanethiol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

-

Tetrahydrofuran (THF) (anhydrous)

-

Hexane

Procedure:

-

Dissolve the poly(styrene-co-allyl n-octyl ether) (e.g., 1 g) in anhydrous THF (e.g., 20 mL) in a quartz Schlenk flask.

-

Add 1-dodecanethiol (e.g., 1.5 equivalents relative to allyl groups) and DMPA (e.g., 0.05 g).

-

Seal the flask and irradiate with a UV lamp (e.g., 365 nm) at room temperature for a specified time (e.g., 1-4 hours), with stirring.

-

Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.

-

Once the reaction is complete, precipitate the modified polymer in a large excess of hexane.

-

Collect the polymer by filtration, wash with hexane, and dry under vacuum.

-

Characterize the functionalized polymer by ¹H NMR and IR spectroscopy.

Conclusion

While the homopolymerization of this compound presents significant challenges, its incorporation into copolymers with vinyl monomers offers a viable route to novel polymeric materials. The hydrophobic n-octyl chain is expected to impart unique properties to these copolymers. Furthermore, the pendant allyl groups serve as versatile handles for a wide range of post-polymerization modifications, enabling the synthesis of functional polymers with tailored characteristics. The experimental protocols and potential applications outlined in this guide provide a solid foundation for researchers to begin exploring the rich polymer chemistry of this compound. Further research is warranted to determine the precise reactivity ratios of this compound with various comonomers and to fully explore the properties and applications of the resulting polymers.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Thiol–Ene/Yne Click Chemistry in Polymer Science | Click Chemistry in Polymer ScienceDesigns to Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. CN1303382A - Epoxidation process for aryl allyl ethers - Google Patents [patents.google.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Allyl n-Octyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for allyl n-octyl ether. The information presented in this guide is substantially based on data from analogous compounds, particularly diallyl ether and the known metabolic pathways of allyl compounds. All safety and handling procedures should be implemented with the understanding that the toxicity profile of this compound has not been fully characterized.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 3295-97-4 | [4] |

| Molecular Formula | C₁₁H₂₂O | [5] |

| Molecular Weight | 170.30 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity | >95.0% (GC) | [5] |

| InChI Key | IELYMBBIHQDONA-UHFFFAOYSA-N | [5] |

| SMILES | C=CCOCCCCCCCC | [5] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

The signal word for this compound is "Warning".[1]

Toxicological Information

Direct toxicological studies on this compound are not available in the public domain. Therefore, the toxicological profile is inferred from data on analogous compounds, primarily diallyl ether, and the known metabolic fate of allyl compounds.

Acute Toxicity of Analogous Compounds

Table 2 summarizes the acute toxicity data for diallyl ether, a structurally related compound. This data should be used as a conservative estimate for the potential toxicity of this compound.

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 320 mg/kg | [6] |

| Dermal | Rabbit | LD50 | 600 mg/kg | [6] |

| Inhalation | - | LC50 (4h) | 11 mg/l (vapor) | [6] |

Metabolism and Mechanism of Toxicity

The toxicity of many allyl compounds is attributed to their metabolic activation. It is hypothesized that this compound follows a similar metabolic pathway.

The proposed metabolic pathway involves two key steps:

-

Metabolism to Allyl Alcohol: The ether linkage is cleaved, releasing allyl alcohol and n-octanol.

-

Oxidation to Acrolein: Allyl alcohol is then oxidized by alcohol dehydrogenase to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[2][3]

Acrolein is a known toxicant that can lead to cellular damage through multiple mechanisms, including:

-

Oxidative Stress: Acrolein can deplete cellular glutathione, a key antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[7][8]

-

DNA Damage: Acrolein can form adducts with DNA, leading to mutations and genomic instability. This can trigger DNA damage response (DDR) pathways.[6]

-

Apoptosis: The accumulation of cellular damage can induce programmed cell death, or apoptosis, through the activation of various signaling pathways.[6][9]

The following diagram illustrates the key signaling pathways implicated in acrolein-induced toxicity.

Experimental Protocols for Acute Toxicity Testing (General)

While specific protocols for this compound are unavailable, the following are general methodologies based on OECD guidelines that are typically used for assessing the acute toxicity of chemicals.

Acute Oral Toxicity (Based on OECD 401, 423, 425)

-

Test Species: Typically rats, nulliparous and non-pregnant females are often preferred.[10][11]

-

Housing: Animals are housed in controlled environments with regulated temperature (around 22°C), humidity (30-70%), and a 12-hour light/dark cycle.[10]

-

Dosing: The test substance is administered by oral gavage. Animals are fasted overnight before dosing. The volume administered is typically based on the animal's body weight.[10][12]

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing and daily thereafter for at least 14 days.[10] Body weight is recorded weekly.[12]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[10]

Acute Dermal Toxicity (Based on OECD 402)

-

Preparation: The fur on the dorsal area of the trunk is clipped at least 24 hours before the application of the test substance.[5][14]

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.[5][13]

-

Observation: Animals are observed for mortality, systemic toxicity, and local skin reactions for at least 14 days.[13]

Acute Inhalation Toxicity (Based on OECD 403)

-

Test Species: Rats are the preferred species.[15]

-

Exposure: Animals are exposed to the test substance as a vapor, aerosol, or particulate in an inhalation chamber for a specified duration, typically 4 hours.[16]

-

Observation: Animals are monitored for mortality and signs of toxicity during and after exposure for at least 14 days.[15]

The following diagram illustrates a general workflow for an acute toxicity study.

Handling and Safety Precautions

Given the identified hazards and the potential for moderate toxicity, the following handling and safety precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Ecotoxicity and Environmental Fate

Specific ecotoxicity data for this compound is lacking. However, information on related long-chain alkyl ethers and alcohols suggests that they are generally readily biodegradable.[18] Despite this, due to their use and potential for release into wastewater, they can be detected in the environment.[19][20] The environmental impact of this compound has not been fully assessed.

Conclusion

This compound is a compound with limited available toxicological data. Based on information from analogous compounds, it should be handled as a combustible liquid that is a skin and eye irritant, with the potential for moderate acute toxicity. The primary toxicological concern is its potential metabolism to acrolein, a known cytotoxic agent. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the toxicological and ecotoxicological profile of this compound.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Allyl alcohol liver injury: suppression by ethanol and relation to transient glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 17. Molecular mechanisms of acrolein toxicity: relevance to human disease. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Polymerization of Allyl n-Octyl Ether

Topic: Utilizing Allyl n-Octyl Ether as a Monomer in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile monomer that, contrary to what its name might suggest, does not typically undergo ring-opening polymerization as it is an acyclic molecule. Instead, its polymerization is most effectively achieved through a tandem isomerization-cationic polymerization process. Direct polymerization of the allyl double bond, either through cationic or free-radical methods, is generally inefficient. Cationic initiation of the allyl double bond is sluggish, while free-radical polymerization is often plagued by degradative chain transfer, leading to the formation of only low molecular weight oligomers.

The most viable route to obtaining high molecular weight poly(this compound) involves an initial isomerization of the allyl ether to its more reactive vinyl ether isomer, n-octyl propenyl ether, followed by in-situ cationic polymerization of the vinyl ether. This tandem process allows for the synthesis of polymers with well-defined structures and properties. The resulting polymer, poly(n-octyl vinyl ether), possesses a long hydrophobic n-octyl side chain, which imparts unique characteristics to the material, making it of interest for various applications, including as a hydrophobic polymer in drug delivery systems.[1][2][3][4]

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(this compound), with detailed protocols for its preparation via tandem isomerization-cationic polymerization.

Data Presentation

Due to the limited availability of specific data for the polymerization of this compound, the following table presents representative data for the cationic polymerization of analogous long-chain n-alkyl vinyl ethers. These values can be used as a general guideline for the expected outcomes of the polymerization of n-octyl vinyl ether, the isomerized form of this compound.

| Monomer | Initiator/Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |

| Isobutyl Vinyl Ether | HI / I₂ | 13,200 | 1.23 | >95 | [5] |

| n-Butyl Vinyl Ether | CumOH/B(C₆F₅)₃/Et₂O | 10,000 | 1.5 | 85 | [6] |

| Cetyl (Hexadecyl) Vinyl Ether | Ionic Catalyst (AHS) | - | - | High | [7] |

| C14E1VE* | Living Cationic | 20,000+ | <1.2 | >95 | [8] |

*C14E1VE: mono ethylene glycol n-tetradecyl ether vinyl ether

Experimental Protocols

This section details the synthesis of the this compound monomer and its subsequent polymerization via a tandem isomerization-cationic polymerization protocol. The protocol for polymerization is based on established methods for long-chain alkyl vinyl ethers.

Protocol 1: Synthesis of this compound Monomer

This protocol is based on the Williamson ether synthesis.

Materials:

-

n-Octanol

-

Allyl bromide

-

Potassium hydroxide (KOH) pellets

-

Solvent (optional, e.g., THF or DMF, though solvent-free conditions are also reported)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-octanol and solid potassium hydroxide pellets.

-

Slowly add allyl bromide to the mixture. The reaction is often exothermic.

-

If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

After cooling to room temperature, add water to dissolve the potassium bromide salt.

-

Separate the organic layer. If a solvent was used, remove it under reduced pressure.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: Tandem Isomerization-Cationic Polymerization of this compound

This protocol is a representative procedure based on the polymerization of analogous long-chain alkyl vinyl ethers and involves an initial isomerization step followed by cationic polymerization.

Materials:

-

This compound (synthesized as per Protocol 1)

-

Isomerization catalyst (e.g., a cationic iridium complex like [Ir(cod)(PMePh₂)₂]PF₆ activated with H₂)

-

Cationic initiator (e.g., a solution of HI/I₂ or a Lewis acid such as BF₃·OEt₂ or TiCl₄)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Quenching agent (e.g., methanol or ammoniacal methanol)

Procedure:

Part A: Isomerization of this compound to n-Octyl Vinyl Ether

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the isomerization catalyst in the anhydrous solvent.

-

Activate the catalyst according to the specific literature procedure (e.g., by bubbling hydrogen gas through the solution).

-

Add the this compound monomer to the activated catalyst solution.

-

Stir the reaction mixture at room temperature and monitor the isomerization process by ¹H NMR spectroscopy until complete conversion to the n-octyl vinyl ether is observed.

Part B: Cationic Polymerization of n-Octyl Vinyl Ether

-

Cool the solution containing the in-situ generated n-octyl vinyl ether to the desired polymerization temperature (typically between -78°C and 0°C).

-

In a separate dry flask, prepare the initiator solution in the anhydrous solvent.

-

Slowly add the initiator solution to the cold monomer solution with vigorous stirring to initiate the polymerization.

-

Allow the polymerization to proceed for the desired time, which can range from a few minutes to several hours.

-

Terminate the polymerization by adding the quenching agent.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and wash it with the non-solvent.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of Poly(n-octyl vinyl ether):

-